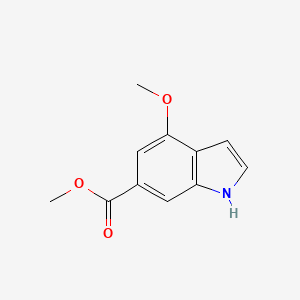

Methyl 4-methoxy-1H-indole-6-carboxylate

Overview

Description

“Methyl 4-methoxy-1H-indole-6-carboxylate” is a chemical compound. It appears as a white to pale cream to cream to yellow to orange to brown form of crystals, powder, or crystalline powder .

Synthesis Analysis

The synthesis of similar compounds, such as “Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate”, involves N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .Molecular Structure Analysis

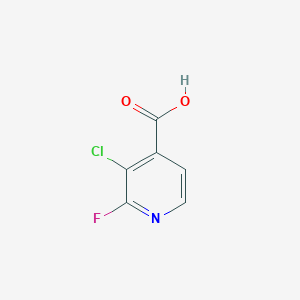

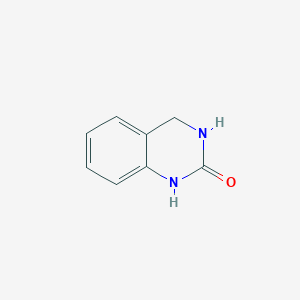

The molecular structure of “this compound” can be represented by the InChI code:1S/C11H11NO3/c1-14-10-6-7 (11 (13)15-2)5-9-8 (10)3-4-12-9/h3-6,12H,1-2H3 . Chemical Reactions Analysis

“this compound” is a useful synthon in Sonogashira cross-coupling reactions . It can also be used in the production of dyes by Escherichia coli expressing naphthalene dioxygenase (NDO) and toluene dioxygenase (TDO) .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 205.21 . It is a brown solid and should be stored at temperatures between 0-8°C .Scientific Research Applications

Synthesis of Conformationally Constrained Tryptophan Derivatives

Research by Horwell et al. (1994) introduces Methyl 4-methoxy-1H-indole-6-carboxylate as a precursor in the synthesis of novel tryptophan analogs. These derivatives have applications in peptide and peptoid conformation elucidation studies, offering a method to limit the conformational flexibility of side chains in peptides and peptoids, which is crucial for understanding their structure-function relationships (Horwell, Nichols, Ratcliffe, & Roberts, 1994).

Development of Bioreductive Anticancer Agents

Cotterill et al. (1994) describe the use of this compound in the synthesis of indolequinones as part of a strategy to develop novel bioreductive anticancer agents. These compounds exhibit selective toxicity toward hypoxic cells, a feature that could be exploited in targeting tumor cells, which often reside in hypoxic environments (Cotterill, Moody, Mortimer, Norton, O'sullivan, Stephens, Stradiotto, Swann, & Stratford, 1994).

Spectroscopic and Computational Studies

A study by Almutairi et al. (2017) focuses on the spectroscopic profiling and computational analysis of Methyl 5-methoxy-1H-indole-2-carboxylate, a closely related compound, to explore its potential as a precursor to biologically active molecules. The research provides insight into the electronic nature, reactivity, and non-linear optical (NLO) properties of the molecule, laying the groundwork for its application in material science and bioactive molecule development (Almutairi, Xavier, Sathish, Ghabbour, Sebastian, Periandy, Al-Wabli, & Attia, 2017).

Antioxidant and Cytotoxicity Properties of Derivatives

Goh et al. (2015) investigate the in vitro antioxidant and cytotoxicity properties of various 6-methoxytetrahydro-β-carboline derivatives, prepared via the Maillard reaction using food flavors and 5-methoxytryptamine in aqueous medium. This research highlights the potential of derivatives of this compound for developing compounds with moderate antioxidant properties and reduced cytotoxic activities, useful in food chemistry and potentially in therapeutic contexts (Goh, Koh, Yam, Azhar, Mordi, & Mansor, 2015).

Novel Indole, Aminoindole, and Pyranoindole Derivatives

Research by Nakkady et al. (2000) outlines the synthesis of new indole, aminoindole, and pyranoindole derivatives with anti-inflammatory activity. This study demonstrates the versatility of this compound in synthesizing compounds with potential pharmacological applications, specifically in the development of novel anti-inflammatory drugs (Nakkady, Fathy, Hishmat, Mahmond, & Ebeid, 2000).

Mechanism of Action

Target of Action

Methyl 4-methoxy-1H-indole-6-carboxylate, a derivative of indole, is known to interact with multiple receptors . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, some indole derivatives have shown inhibitory activity against influenza A . The compound binds with high affinity to its targets, which can lead to the development of new useful derivatives .

Biochemical Pathways

This compound affects various biochemical pathways due to its broad-spectrum biological activities . The affected pathways and their downstream effects contribute to its diverse biological activities. For example, indole derivatives have been reported as antiviral agents .

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to its broad-spectrum biological activities . For instance, it has shown inhibitory activity against influenza A .

Safety and Hazards

properties

IUPAC Name |

methyl 4-methoxy-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-10-6-7(11(13)15-2)5-9-8(10)3-4-12-9/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZGRBMGAWHIYOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=CN2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00478366 | |

| Record name | Methyl 4-methoxy-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41082-79-5 | |

| Record name | Methyl 4-methoxy-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1590195.png)